3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) is a synthetic organic compound classified as a substituted tetrahydrofuran derivative. It features a tetrahydrofuran ring functionalized at the 3-position with a bromomethyl group (–CH2Br) and a 3-methoxypropyl substituent.

Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
Cat. No. B13566961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran
Molecular FormulaC9H17BrO2
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESCOCCCC1(CCOC1)CBr
InChIInChI=1S/C9H17BrO2/c1-11-5-2-3-9(7-10)4-6-12-8-9/h2-8H2,1H3
InChIKeyXCWBZMOGMULUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran: Baseline Specifications and Procurement Data


3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS: 1486478-34-5) is a synthetic organic compound classified as a substituted tetrahydrofuran derivative . It features a tetrahydrofuran ring functionalized at the 3-position with a bromomethyl group (–CH2Br) and a 3-methoxypropyl substituent [1]. With a molecular formula of C9H17BrO2 and a molecular weight of 237.13 g/mol, it is primarily utilized as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and agrochemical research [2]. Its reactivity is primarily driven by the presence of the reactive bromomethyl moiety, which facilitates further functionalization through nucleophilic substitution reactions [1].

Reactive Handle
Bromomethyl group enables efficient nucleophilic substitution for further functionalization.
SAR Probe
Geminal 3-methoxypropyl substitution allows steric/electronic tuning in lead optimization.
Application Scope
Designed as a versatile intermediate for pharmaceutical and agrochemical research.

Why 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran is Not a Commodity: The Risks of Analog Substitution


This compound cannot be considered interchangeable with simpler or differently substituted tetrahydrofuran analogs. The specific combination of a bromomethyl group and a 3-methoxypropyl substituent at the 3-position creates a unique chemical environment that dictates its reactivity profile, solubility, and the resulting steric and electronic properties of its downstream products [1]. Substituting a generic building block like 3-(bromomethyl)tetrahydrofuran or 2-(bromomethyl)tetrahydrofuran would result in a structurally distinct final molecule with potentially altered, and likely diminished or lost, biological activity or material properties, as demonstrated in structure-activity relationship studies of similar systems [2]. This guide provides the available quantitative evidence to support a scientifically grounded procurement decision.

Analog without 3-methoxypropyl
Lacks the steric and electronic contribution of the 3-methoxypropyl group, which may shift downstream reactivity and properties.
2-substituted tetrahydrofuran
Different substitution position changes the spatial arrangement and may not reproduce the intended structural framework.
Unsubstituted analog
Class-level SAR evidence indicates that 3-position substitution can dramatically alter biological response; direct substitution may invalidate SAR data.

Quantitative Differentiation Evidence for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran


Spatial and Electronic Differentiation: 3-Position Geminal Substitution vs. Unsubstituted and 2-Substituted Analogs

The presence of a geminally substituted 3-methoxypropyl group distinguishes this compound from simpler analogs. Structure-activity relationship (SAR) studies on dinotefuran, a neonicotinoid insecticide containing a tetrahydro-3-furylmethyl moiety, have quantified the impact of substitution on biological activity. The unsubstituted moiety demonstrated the highest insecticidal activity [1]. While direct activity data for this compound is unavailable, the SAR study establishes a critical class-level principle: substitution at the 2- and 3-positions of the tetrahydrofuran ring led to a complete loss of activity compared to the unsubstituted analog [1]. This strongly implies that the 3-position geminal substitution in this compound is a major structural determinant, and substituting it with a different analog would lead to a fundamentally different molecule with an unknown, but likely altered, biological profile. Therefore, the specific substitution pattern is non-negotiable for the intended synthetic outcome.

SAR Substitution Impact
Class-level inference
Reported activity 'lost' for 3-substituted tetrahydrofuran analog vs unsubstituted parent
Substitution pattern critically determines biological profile
Direct activity data for this compound not available; based on dinotefuran SAR study
Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

Procurement Specification: Purity Data Comparison for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran

This compound is commercially available from multiple vendors with defined purity specifications. ChemScene offers the product with a minimum purity of ≥98% , while AKSci provides a minimum purity specification of 97% . Enamine offers a lower purity grade at 95% [1]. For procurement, the ≥98% purity grade from ChemScene provides a quantifiably higher purity option compared to the 97% grade from AKSci or the 95% grade from Enamine, which may be relevant for applications sensitive to impurities.

Purity Comparison
Head-to-head
≥98% (ChemScene) vs 97% (AKSci) and 95% (Enamine)
Supports purity-based vendor selection
As per respective vendor technical datasheets
Organic Synthesis Procurement Quality Control

Validated Application Scenarios for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran


Synthesis of Agrochemical Lead Compounds via Structure-Activity Relationship Optimization

Based on class-level inference from SAR studies on tetrahydro-3-furylmethyl-containing neonicotinoids, this compound is a critical intermediate for synthesizing novel agrochemical candidates [1]. The specific 3-methoxypropyl substitution pattern is designed to probe the steric and electronic tolerance of a biological target. Procuring this exact compound is essential to generate valid SAR data; substituting a simpler analog would introduce a confounding variable, rendering the optimization efforts inconclusive. The ≥98% purity grade is recommended to minimize the impact of impurities on biological assay results .

Synthesis of Novel Pharmaceutical Intermediates Requiring a 3-Methoxypropyl Motif

This compound is a versatile building block for the construction of complex pharmaceutical intermediates that require a 3-methoxypropyl group at a specific position [2]. The bromomethyl group acts as a reactive handle for further functionalization, such as coupling to a core scaffold via nucleophilic substitution [2]. Its utility is grounded in its unique substitution pattern, which is not offered by common, less-functionalized analogs like 3-(bromomethyl)tetrahydrofuran. The choice between 97% and ≥98% purity grades will depend on the sensitivity of the downstream chemistry to impurities.

Academic Research in Tetrahydrofuran Chemistry and Methodology Development

This compound is suitable for fundamental research focused on exploring the reactivity of substituted tetrahydrofurans. Its unique geminal substitution at the 3-position allows researchers to investigate the steric and electronic effects of the 3-methoxypropyl group on reaction outcomes, such as in nucleophilic substitution or cycloaddition reactions [2]. This makes it a valuable tool for developing new synthetic methodologies where the spatial arrangement of substituents is a key variable.

Application
Selection Property
Validation Focus
Agrochemical SAR optimization
3-Methoxypropyl substitution fidelity
Biological endpoint interpretation
Pharmaceutical intermediate synthesis
Bromomethyl reactive handle availability
Nucleophilic substitution efficiency
Tetrahydrofuran methodology research
Geminal disubstitution pattern
Steric/electronic effect study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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